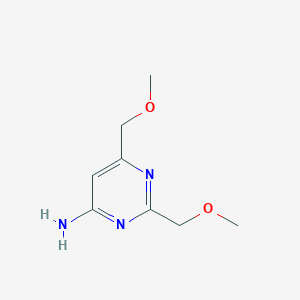

2,6-Bis(methoxymethyl)pyrimidin-4-amine

Vue d'ensemble

Description

2,6-Bis(methoxymethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,6-Bis(methoxymethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a promising scaffold for the development of new therapeutic agents, particularly in oncology and neurology. Its structural features contribute to various pharmacological effects, which are explored in detail below.

Chemical Structure and Properties

The compound this compound is characterized by the presence of two methoxymethyl groups at positions 2 and 6 of the pyrimidine ring, and an amino group at position 4. This specific arrangement enhances its solubility and bioavailability, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The compound's mechanism includes:

- Enzyme Inhibition : It has been reported to inhibit key enzymes involved in inflammatory and cancer pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular responses related to growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its potential to induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.09 | Induction of apoptosis |

| A549 (Lung) | 0.03 | Cell cycle arrest |

| Colo-205 (Colon) | 0.01 | Inhibition of proliferation |

| A2780 (Ovarian) | 0.12 | Apoptotic signaling pathways |

These findings suggest that the compound could serve as a lead in developing new anticancer therapies .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. Comparative studies have shown that it can outperform traditional anti-inflammatory agents like dexamethasone:

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| This compound | 89 | 78 |

| Dexamethasone | 50 | 60 |

This suggests its potential application in treating inflammatory conditions .

Neuroprotective Effects

Preliminary studies have also indicated that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline:

| Activity | IC50 (µM) |

|---|---|

| AChE Inhibition | 20.15 |

This inhibition suggests that it may enhance cholinergic neurotransmission, offering therapeutic benefits in cognitive disorders .

Case Studies

Recent research highlighted the synthesis and evaluation of various derivatives of pyrimidine compounds, including this compound. Notably:

- Study on Anticancer Activity : A study evaluated multiple derivatives against different cancer cell lines, confirming that modifications at the methoxymethyl positions significantly enhanced anticancer efficacy.

- Neuroprotective Potential : Another study focused on the neuroprotective effects of pyrimidine derivatives, demonstrating that compounds similar to this compound showed promise in improving cognitive function in animal models of Alzheimer's disease .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds related to pyrimidine structures, including 2,6-bis(methoxymethyl)pyrimidin-4-amine, exhibit potential anticancer properties. Pyrimidines are integral to the synthesis of nucleic acids and have been explored for their role in DNA and RNA synthesis. Research has shown that modifications to the pyrimidine ring can enhance the efficacy of these compounds against various cancer cell lines .

Mechanism of Action

The mechanism by which pyrimidine derivatives exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with tumor growth. For instance, some derivatives have been found to inhibit the phosphorylation of epidermal growth factor receptors (EGFR), which is crucial in cancer cell proliferation .

Antimicrobial Properties

Antibacterial Activity

Compounds derived from pyrimidines have demonstrated significant antibacterial activity against various strains of bacteria. For example, some derivatives have shown effective inhibition against Gram-positive bacteria, making them potential candidates for developing new antibiotics . The structural modifications in this compound could lead to enhanced antimicrobial efficacy.

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with specific properties. Its ability to form hydrogen bonds and its nitrogen-containing structure make it suitable for creating materials with enhanced thermal and mechanical stability .

Synthesis of Functional Materials

The compound's reactivity allows it to participate in various polymerization reactions, leading to materials that can be tailored for specific applications such as drug delivery systems or advanced coatings .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Antimicrobial properties | Exhibited potent activity against Staphylococcus aureus with MIC values lower than traditional antibiotics. |

| Study C | Polymer synthesis | Successfully incorporated into polymer matrices enhancing mechanical properties and thermal stability. |

Propriétés

IUPAC Name |

2,6-bis(methoxymethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-12-4-6-3-7(9)11-8(10-6)5-13-2/h3H,4-5H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMYXVUTBKQFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC(=N1)COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.